2,3-Dihydroxybenzoic acid

Catalog No.
S603731
CAS No.
303-38-8
M.F
C7H6O4
M. Wt
154.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxybenzoic acid

CAS Number

303-38-8

Product Name

2,3-Dihydroxybenzoic acid

IUPAC Name

2,3-dihydroxybenzoic acid

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11)

InChI Key

GLDQAMYCGOIJDV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C(=O)O

Synonyms

2,3-dihydroxy benzoic acid, 2,3-dihydroxybenzoate, 2,3-dihydroxybenzoic acid, 2-pyrocatechuic acid, 2-pyrocatechuic acid, sodium salt, ferri-2,3-dihydroxybenzoic acid, o-pyrocatechuic acid

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)O

Iron Chelation and Siderophore Production

One of the most studied aspects of 2,3-DHB is its role in iron chelation and siderophore production. Siderophores are small molecules secreted by bacteria to acquire iron, an essential nutrient for their growth and survival. 2,3-DHB serves as a building block for several siderophores, including enterochelin produced by E. coli []. The catechol group (two adjacent hydroxyl groups) in 2,3-DHB forms strong bonds with iron, facilitating its capture from the environment. This property makes 2,3-DHB a crucial component in the iron acquisition strategies of various bacteria.

Source

[]

Potential as an Iron-Chelating Drug

Due to its ability to chelate iron, 2,3-DHB has been explored as a potential therapeutic agent for iron overload conditions like hemochromatosis []. Studies have shown that 2,3-DHB effectively chelates iron in animal models, demonstrating its potential for clinical applications. However, further research is needed to evaluate its safety and efficacy in humans.

Source

[]

Other Research Applications

Beyond iron chelation, 2,3-DHB has been investigated in various other scientific research areas:

  • Antimicrobial properties: Studies suggest that 2,3-DHB may possess antimicrobial activity against certain bacterial and fungal strains []. However, further research is needed to determine its effectiveness and mechanisms of action.
  • Cocrystal former: 2,3-DHB has been used as a cocrystal former in pharmaceutical research to improve the physicochemical properties of drugs, such as solubility and stability.
  • Origin: 2,3-DHBA is found naturally in various plants, including Phyllanthus acidus (known for its medicinal properties), the aquatic fern Salvinia molesta, and the fruits of Flacourtia inermis []. It is also produced through the shikimate pathway, a metabolic pathway found in plants and some microorganisms [].
  • Significance in Research: 2,3-DHBA has gained interest in scientific research due to its potential applications in various fields:
    • Iron chelation: Studies suggest 2,3-DHBA may act as an iron-chelating agent, potentially beneficial in treating iron overload conditions [].
    • Siderophore production: Certain bacteria, like Brucella abortus, produce 2,3-DHBA as part of siderophores, molecules that help them acquire iron from their environment [].
    • Cocrystal formation: Researchers have investigated using 2,3-DHBA as a cocrystal former to modify the physicochemical properties of other drugs [].

Molecular Structure Analysis

2,3-DHBA has the chemical formula C7H6O4 and a molecular weight of 154.12 g/mol. Its structure consists of a benzene ring with hydroxyl (OH) groups attached at the 2nd and 3rd positions []. This structure possesses the following key features:

  • Dihydroxy functionality: The presence of two hydroxyl groups makes 2,3-DHBA a polar molecule, influencing its solubility and potential for hydrogen bonding.
  • Aromatic ring: The benzene ring contributes to the stability of the molecule through resonance and aromaticity.

Chemical Reactions Analysis

Synthesis

While the natural biosynthesis of 2,3-DHBA occurs via the shikimate pathway, specific laboratory synthesis methods might not be readily available in scientific literature.

Decomposition

Information on the thermal decomposition of 2,3-DHBA is limited in scientific publications.

Other Reactions

Research has explored the complexation of 2,3-DHBA with metal ions like manganese [].

2,3-DHBA + Mn2+ -> [Mn-DHBA complex] (This represents a general complexation reaction, the specific structure of the complex will depend on various factors)

Further studies are needed to fully understand the reactivity profile of 2,3-DHBA.


Physical And Chemical Properties Analysis

  • Melting point: 205 °C []
  • Boiling point: Data not readily available in scientific literature.
  • Solubility: 2,3-DHBA is likely to be more soluble in polar solvents like water and alcohols due to the presence of hydroxyl groups.
  • Stability: As with many organic acids, 2,3-DHBA might be susceptible to degradation under strong acidic or basic conditions.

Physical Description

Solid

XLogP3

1.2

LogP

1.2
1.2 (LogP)
1.20

Melting Point

204 °C
204.0 °C

UNII

70D5FBB392

Related CAS

875-28-5 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Iron Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

27138-57-4
303-38-8

Wikipedia

2,3-dihydroxy benzoic acid

Dates

Modify: 2023-08-15

(-)-Epicatechin and the colonic metabolite 2,3-dihydroxybenzoic acid protect against high glucose and lipopolysaccharide-induced inflammation in renal proximal tubular cells through NOX-4/p38 signalling

David Álvarez Cilleros, María Elvira López-Oliva, María Ángeles Martín, Sonia Ramos
PMID: 32959859   DOI: 10.1039/d0fo01805h

Abstract

Chronic hyperglycaemia and inflammation are present in diabetes and both processes have been related to the pathogenesis of diabetic kidney disease. Epicatechin (EC) and main colonic phenolic acids derived from flavonoid intake, such as 2,3-dihydroxybenzoic acid (DHBA), 3,4-dihydroxyphenylacetic acid (DHPAA) and 3-hydroxyphenylpropionic acid (HPPA), have been suggested to exert beneficial effects in diabetes. This study was aimed at investigating whether the mentioned compounds could prevent inflammation in renal proximal tubular NRK-52E cells induced by high glucose and lipopolysaccharide (LPS). Pre-treatment of cells with EC and DHBA (5 μM) reverted the enhanced levels of pro-inflammatory cytokines, such as tumour necrosis factor-α (TNF-α), interleukin-6 (IL-6) and monocyte chemoattractant protein 1 (MCP-1), activated by high glucose and LPS. Additionally, EC and DHBA pre-incubation reduced the increased values of adhesion molecules, namely, intercellular cell adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), as well as those of mitogen-activated protein kinases (MAPKs) [extracellular signal-regulated kinase (ERK), -c-jun N-terminal kinase (JNK) and -p38 protein kinase (p38)] activated by the high glucose and LPS challenge. Thus, in EC and DHBA pre-treated cells ICAM-1, p-ERK and p-JNK were returned to control values, and VCAM-1 and p-p38 levels were reduced by ∼20 and 25%, respectively, when compared to high glucose plus LPS-stimulated cells. Likewise, pre-treatment with EC and DHBA protected against high glucose plus LPS-triggered oxidative stress by preventing increased ROS and NADPH oxidase 4 (NOX-4) levels (∼25 and 45% reduction, respectively). By using specific inhibitors of p38 and NOX-4, the participation of both proteins in EC- and DHBA-mediated protection against inflammation and associated oxidative stress was shown. Taken together, EC and DHBA exert beneficial effects in renal proximal tubular cells, as they contribute to preventing the inflammatory-induced milieu and the accompanying redox imbalance, playing NOX-4/p38 a crucial role.


Precise Probing of Residue Roles by NRPS Code Swapping: Mutation, Enzymatic Characterization, Modeling, and Substrate Promiscuity of Aryl Acid Adenylation Domains

Fumihiro Ishikawa, Maya Nohara, Shinya Nakamura, Isao Nakanishi, Genzoh Tanabe
PMID: 31894971   DOI: 10.1021/acs.biochem.9b00748

Abstract

Aryl acids are most commonly found in iron-scavenging siderophores but are not limited to them. The nonribosomal peptide synthetase (NRPS) codes of aryl acids remain poorly elucidated relative to those of amino acids. Here, we defined more precisely the role of active-site residues in aryl acid adenylation domains (A-domains) by gradually grafting the NRPS codes used for salicylic acid (Sal) into an archetypal aryl acid A-domain, EntE [specific for the substrate 2,3-dihydroxybenzoic acid (DHB)]. Enzyme kinetics and modeling studies of these EntE variants demonstrated that the NRPS code residues at positions 236, 240, and 339 collectively regulate the substrate specificity toward DHB and Sal. Furthermore, the EntE variants exhibited the ability to activate the non-native aryl acids 3-hydroxybenzoic acid, 3-aminobenzoic acid, 3-fluorobenzoic acid, and 3-chlorobenzoic acid. These studies enhance our knowledge of the NRPS codes of aryl acids and could be exploited to reprogram aryl acid A-domains for non-native aryl acids.


A Unique Conformational Distortion Mechanism Drives Lipocalin 2 Binding to Bacterial Siderophores

Xiaojing Huang, Sladjana Slavkovic, Erfei Song, Amy Botta, Banafsheh Mehrazma, Cristina Lento, Philip E Johnson, Gary Sweeney, Derek J Wilson
PMID: 31613081   DOI: 10.1021/acschembio.9b00820

Abstract

Lcn2 is a host defense protein induced via the innate immune response to sequester iron-loaded bacterial siderophores. However, excess or prolonged elevation of Lcn2 levels can induce adverse cellular effects, including oxidative stress and inflammation. In this work, we use Hydrogen-Deuterium eXchange (HDX) and Isothermal Titration Calorimetry (ITC) to characterize the binding interaction between Lcn2 and siderophores enterobactin and 2,3-DHBA, in the presence and absence of iron. Our results indicate a rare "Type II" interaction in which binding of siderophores drives the protein conformational equilibrium toward an unfolded state. Linking our molecular model to cellular assays, we demonstrate that this "distorted binding mode" facilitates a deleterious cellular accumulation of reactive oxygen species that could represent the molecular origin of Lcn2 pathology. These results add important insights into mechanisms of Lcn2 action and have implications in Lcn2-mediated effects including inflammation.


Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification

Katarzyna B Wróblewska, Szymon Plewa, Paweł Dereziński, Izabela Muszalska-Kolos
PMID: 31877863   DOI: 10.3390/molecules25010051

Abstract

Choline salicylate (CS) as a derivative of acetylsalicylic acid is commonly used in different drug forms. In medicine, it is applied topically to inflammation of the oral cavity mucosa and in laryngology. However, this substance in the form of an ionic liquid has not been investigated enough. There are no literature studies on stability tests constituting a stage of pre-formulation research. HPLC (Nucleosil C18, 4.6 × 150 mm, 5 μm; methanol-water-acetic acid 60:40:1, 230 nm or 270 nm) and UV (276 nm) methods for the determination of CS in 2% (g/mL) aqueous solutions were developed. Under stress conditions, CS susceptibility to hydrolytic degradation in aqueous medium, hydrochloric acid, sodium hydroxide, and hydrogen peroxide, and the effect of light on the stability of CS solutions were studied with HPLC analysis. The degradation degree of CS and the purity of the solutions were also tested. Choline salicylate has been qualified as practically stable in neutral and acid media, stable in an alkaline medium, very stable in an oxidizing environment, and photolabile in solution. The HPLC-MS/MS method was used to identify 2,3- and 2,5-dihydroxybenzoic acids as degradation products of CS under the tested conditions.


Glutaminergic tonic action potentiate MPP

Toshio Obata
PMID: 30763652   DOI: 10.1016/j.neulet.2019.02.019

Abstract

The effect of glycine on 1-methyl-4-phenylpyridinium ion (MPP
)-induced hydroxyl radical (OH) formation in the extracellular fluid of rat striatum were investigated. Rats were anesthetized and sodium salicylate in Ringer's solution (0.5 nmol/μl/min) was infused through a microdialysis probe to detect the generation of OH as reflected by the non-enzymatic formation of 2,3-dihydroxybenzoic acid (2,3-DHBA) in rat striatum. MPP
(5 mmol/L) produced an increase in OH formation. When glycine (1 mmol/L) was infused into the rat striatum through a microdialysis probe after MPP
treatment, the marked in the level of 2,3-DHBA was observed in the brain dialysate. However, in the presence of MK-801 (100 μmol/L), a non competitive antagonist of N-methyl-D-aspartate (NMDA), glycine failed to increase the 2,3-DHBA formation by MPP
. When corresponding experiments were performed with nitro-L arginine (L-NNA) (1 mmol/L), a nitric oxide synthase (NOS) inhibitor, same result was obtained. These results suggest that MPP
-induced OH generation may modulated by glycine via NMDA receptor in rat striatum. This increase might be explained because of the presence of a glutaminergic tonic action.


Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?-The Metabolite Hypothesis

Ranjini Sankaranarayanan, D Ramesh Kumar, Janki Patel, G Jayarama Bhat
PMID: 32397626   DOI: 10.3390/molecules25092243

Abstract

Despite decades of research to elucidate the cancer preventive mechanisms of aspirin and flavonoids, a consensus has not been reached on their specific modes of action. This inability to accurately pinpoint the mechanism involved is due to the failure to differentiate the primary targets from its associated downstream responses. This review is written in the context of the recent findings on the potential pathways involved in the prevention of colorectal cancers (CRC) by aspirin and flavonoids. Recent reports have demonstrated that the aspirin metabolites 2,3-dihydroxybenzoic acid (2,3-DHBA), 2,5-dihydroxybenzoic acid (2,5-DHBA) and the flavonoid metabolites 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), 3,4-dihydroxybenzoic acid (3,4-DHBA) and 3,4,5-trihydroxybenzoic acid (3,4,5-THBA) were effective in inhibiting cancer cell growth in vitro. Limited in vivo studies also provide evidence that some of these hydroxybenzoic acids (HBAs) inhibit tumor growth in animal models. This raises the possibility that a common pathway involving HBAs may be responsible for the observed cancer preventive actions of aspirin and flavonoids. Since substantial amounts of aspirin and flavonoids are left unabsorbed in the intestinal lumen upon oral consumption, they may be subjected to degradation by the host and bacterial enzymes, generating simpler phenolic acids contributing to the prevention of CRC. Interestingly, these HBAs are also abundantly present in fruits and vegetables. Therefore, we suggest that the HBAs produced through microbial degradation of aspirin and flavonoids or those consumed through the diet may be common mediators of CRC prevention.


Heterogeneity in respiratory electron transfer and adaptive iron utilization in a bacterial biofilm

Yuxuan Qin, Yinghao He, Qianxuan She, Philip Larese-Casanova, Pinglan Li, Yunrong Chai
PMID: 31420537   DOI: 10.1038/s41467-019-11681-0

Abstract

In Bacillus subtilis, robust biofilm formation requires large quantities of ferric iron. Here we show that this process requires preferential production of a siderophore precursor, 2,3-dihydroxybenzoate, instead of the siderophore bacillibactin. A large proportion of iron is associated extracellularly with the biofilm matrix. The biofilms are conductive, with extracellular iron potentially acting as electron acceptor. A relatively small proportion of ferric iron is internalized and boosts production of iron-containing enzymes involved in respiratory electron transfer and establishing strong membrane potential, which is key to biofilm matrix production. Our study highlights metabolic diversity and versatile energy generation strategies within B. subtilis biofilms.


Production and Uptake of Distinct Endogenous Catecholate-Type Siderophores Are Required for Iron Acquisition and Virulence in Chromobacterium violaceum

Bianca Bontempi Batista, Renato Elias Rodrigues de Souza Santos, Rafael Ricci-Azevedo, José Freire da Silva Neto
PMID: 31570563   DOI: 10.1128/IAI.00577-19

Abstract

Bacteria use siderophores to scavenge iron from environmental or host sources. The iron acquisition systems of
, a ubiquitous environmental bacterium that can cause infections in humans, are still unknown. In this work, we demonstrated that
produces putative distinct endogenous siderophores, here named chromobactin and viobactin, and showed that they are each required for iron uptake and virulence. An
analysis in the genome of
revealed that genes related to synthesis and uptake of chromobactin (
) and viobactin (
) are located within two secondary-metabolite biosynthetic gene clusters. Using a combination of gene deletions and siderophore detection assays, we revealed that chromobactin and viobactin are catecholate siderophores synthesized from the common precursor 2,3-dihydroxybenzoate (2,3-DHB) on two nonribosomal peptide synthetase (NRPS) enzymes (CbaF and VbaF) and taken up by two TonB-dependent receptors (CbuA and VbuA). Infection assays in mice revealed that both the synthesis and the uptake of chromobactin or viobactin are required for the virulence of
, since only the mutant strains that do not produce any siderophores or are unable to take up both of them were attenuated for virulence. In addition, the mutant strain unable to take up both siderophores showed a pronounced attenuation of virulence
and reduced neutrophil extracellular trap (NET) formation in
assays, suggesting that extracellularly accumulated siderophores modulate the host immune response. Overall, our results revealed that
uses distinct endogenous siderophores for iron uptake and its establishment in the host.


Unsupervised machine learning using an imaging mass spectrometry dataset automatically reassembles grey and white matter

Makoto Nampei, Makoto Horikawa, Keisuke Ishizu, Fumiyoshi Yamazaki, Hidemoto Yamada, Tomoaki Kahyo, Mitsutoshi Setou
PMID: 31519997   DOI: 10.1038/s41598-019-49819-1

Abstract

Current histological and anatomical analysis techniques, including fluorescence in situ hybridisation, immunohistochemistry, immunofluorescence, immunoelectron microscopy and fluorescent fusion protein, have revealed great distribution diversity of mRNA and proteins in the brain. However, the distributional pattern of small biomolecules, such as lipids, remains unclear. To this end, we have developed and optimised imaging mass spectrometry (IMS), a combined technique incorporating mass spectrometry and microscopy, which is capable of comprehensively visualising biomolecule distribution. We demonstrated the differential distribution of phospholipids throughout the cell body and axon of neuronal cells using IMS analysis. In this study, we used solarix XR, a high mass resolution and highly sensitive MALDI-FT-ICR-MS capable of detecting higher number of molecules than conventional MALDI-TOF-MS instruments, to create a molecular distribution dataset. We examined the diversity of biomolecule distribution in rat brains using IMS and hypothesised that unsupervised machine learning reconstructs brain structures such as the grey and white matters. We have demonstrated that principal component analysis (PCA) can reassemble the grey and white matters without assigning brain anatomical regions. Hierarchical clustering allowed us to classify the 10 groups of observed molecules according to their distributions. Furthermore, the group of molecules specifically localised in the cerebellar cortex was estimated to be composed of phospholipids.


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